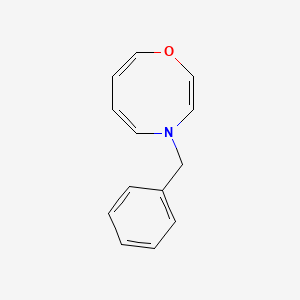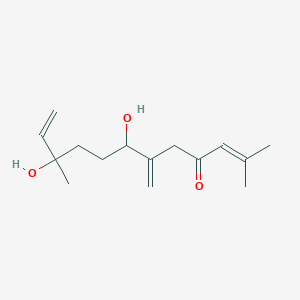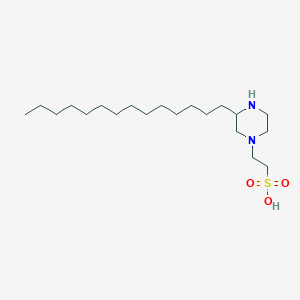
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and contains a sulfonic acid group, which imparts specific chemical characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid typically involves the reaction of piperazine with a tetradecyl halide, followed by sulfonation. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity piperazine and tetradecyl halide.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Sulfonates: Formed from oxidation reactions.
Reduced Piperazine Derivatives: Resulting from reduction reactions.
Substituted Piperazines: Products of nucleophilic substitution reactions.
科学研究应用
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism by which 2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
HEPES: 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid, a commonly used buffering agent in biological research.
MES: 2-(N-Morpholino)ethanesulfonic acid, another buffering agent with similar properties.
Uniqueness
2-(3-Tetradecylpiperazin-1-yl)ethane-1-sulfonic acid is unique due to its long alkyl chain, which imparts hydrophobic characteristics not present in other similar compounds. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
属性
CAS 编号 |
90019-11-7 |
|---|---|
分子式 |
C20H42N2O3S |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-(3-tetradecylpiperazin-1-yl)ethanesulfonic acid |
InChI |
InChI=1S/C20H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-19-22(16-15-21-20)17-18-26(23,24)25/h20-21H,2-19H2,1H3,(H,23,24,25) |
InChI 键 |
TUXFLYYBJDRFJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1CN(CCN1)CCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


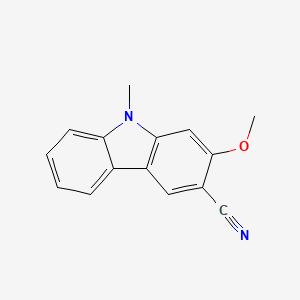

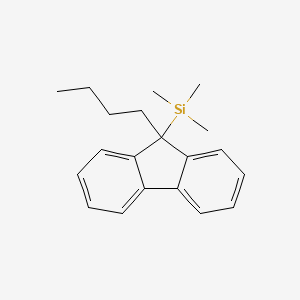
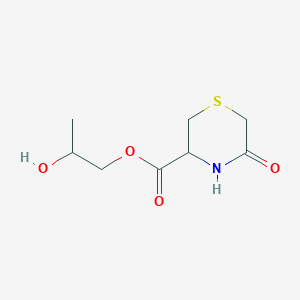
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol](/img/structure/B14378479.png)
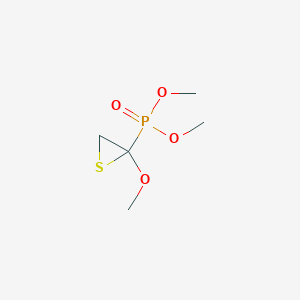
![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)

![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
